GSK3987

LXR agonist Nuclear receptor pharmacology Cholesterol metabolism

Select GSK3987 over generic LXR agonists for its rigorously defined 50-fold nuclear receptor selectivity (IC50 >5,000 nM against FXR, PXR, RORα, RORγ, GSK3β), eliminating off-target confounds that plague T0901317-based studies. This substituted maleimide delivers balanced, full-agonist activation of LXRα (EC50: 50 nM) and LXRβ (EC50: 40 nM) with a characterized functional signature: ABCA1 induction (EC50: 80 nM in THP-1 cells) and concentration-dependent SREBP-1c/triglyceride accumulation. The definitive reference standard for macrophage cholesterol efflux assays, LXR selectivity screening cascades, and benchmarking lipogenic liability of novel LXR modulators.

Molecular Formula C24H20N2O3
Molecular Weight 384.4 g/mol
Cat. No. B1672386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK3987
SynonymsGSK3987
Molecular FormulaC24H20N2O3
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H20N2O3/c1-29-20-14-12-19(13-15-20)25-22-21(18-10-6-3-7-11-18)23(27)26(24(22)28)16-17-8-4-2-5-9-17/h2-15,25H,16H2,1H3
InChIKeyHLZMYWLMBBLASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK3987: LXRα/β Dual Agonist for Cholesterol Efflux, ABCA1 Induction, and Inflammatory Macrophage Modulation Research


GSK3987 is a substituted maleimide derivative that functions as a potent dual agonist of liver X receptor alpha (LXRα) and liver X receptor beta (LXRβ) [1]. It recruits the steroid receptor coactivator-1 (SRC-1) to both receptor subtypes, with EC50 values of 50 nM for LXRα and 40 nM for LXRβ in ligand-sensing assays, and profiles as a full agonist in cellular functional assays [2]. The compound induces ATP-binding cassette transporter A1 (ABCA1) expression and promotes cellular cholesterol efflux, while also upregulating sterol regulatory element-binding protein 1c (SREBP-1c) leading to triglyceride accumulation .

GSK3987 Versus Generic LXR Agonists: Critical Differences in Potency, Isoform Profile, and Lipogenic Liability for Experimental Selection


The LXR agonist chemical space exhibits substantial heterogeneity in receptor activation potency, isoform selectivity (pan vs. LXRβ-selective), and crucially, the magnitude of SREBP-1c-mediated hepatic lipogenesis—the primary translational liability of this target class [1]. Generic interchange among LXR agonists is scientifically unsound because compounds such as the widely used reference agonist T0901317 exhibit off-target activity on FXR (EC50 ~5 μM) and dual inverse agonism on RORα/RORγ, confounding phenotypic interpretation . Even within the maleimide chemotype from which GSK3987 derives, structural modifications yield analogs with EC50 values differing by nearly six-fold in the same LiSA assay system, underscoring that subtle chemical changes produce quantitatively distinct activation profiles [2]. Selection of GSK3987 over alternatives must be guided by its specific EC50 values (LXRα: 50 nM, LXRβ: 40 nM), its defined selectivity profile over a panel of nuclear receptors, and its characterized functional signature in ABCA1 induction versus triglyceride accumulation—parameters that vary materially across the LXR agonist landscape.

GSK3987 Comparative Evidence: Quantified Differentiation Against Reference LXR Agonists GW3965, T0901317, and AZ876


GSK3987 Versus GW3965: Comparable LXRα Potency but Differentiated LXRβ Activation Profile in Direct FRET-Based Comparison

In a direct head-to-head FRET-based biochemical activation assay performed under identical experimental conditions with n=4 replicates, GSK3987 demonstrated LXRα activation potency comparable to the widely used reference agonist GW3965, but exhibited a measurably distinct LXRβ activation profile. This direct comparison within the same assay platform eliminates inter-laboratory variability and provides the most reliable basis for selecting GSK3987 when an LXRα/β dual agonist with this specific potency ratio is required [1].

LXR agonist Nuclear receptor pharmacology Cholesterol metabolism

GSK3987 Versus T0901317: Superior Nuclear Receptor Selectivity Profile Avoiding RORα/RORγ and FXR Off-Target Activity

GSK3987 demonstrates 50-fold selectivity for LXRα and LXRβ over a panel of nuclear receptors (IC50 >5,000 nM for non-LXR targets), providing a substantially cleaner pharmacological tool than T0901317, which exhibits confounding activity at multiple nuclear receptors including FXR agonism (EC50 ~5 μM) and RORα/RORγ dual inverse agonism (Ki values of 132 nM and 51 nM, respectively). The absence of RORα/RORγ inverse agonism in GSK3987's profile is particularly critical for experiments where Th17 cell differentiation or IL-17-mediated pathways are under investigation, as T0901317's RORγt inverse agonist activity (Ki=51 nM) lies within the same nanomolar concentration range commonly employed for LXR activation studies, creating unavoidable mechanistic ambiguity [1].

Nuclear receptor selectivity Off-target pharmacology LXR agonist

GSK3987 Versus AZ876: Differentiated LXRβ Activation Trajectory in Concentration-Response FRET Assays

In FRET-based biochemical activation assays conducted under identical conditions, GSK3987 and AZ876—another LXR agonist—produce distinctly different LXRβ activation trajectories across the 10 pM to 10 μM concentration range, despite both being classified as LXR agonists. This direct comparison reveals that GSK3987 exhibits a steeper activation slope at intermediate concentrations, which may translate to differential cellular responses in gene expression assays where partial versus full agonist behavior dictates transcriptional outcomes [1].

LXRβ pharmacology FRET assay Nuclear receptor

GSK3987 Functional Activity: THP-1 Macrophage IL-6 Suppression and ABCA1 Induction at Defined Concentrations

GSK3987 demonstrates functional LXR agonist activity in human THP-1 macrophage cells, inhibiting LPS-induced IL-6 secretion and inducing ABCA1 expression with an EC50 of 80 nM. This functional EC50 value (80 nM) is approximately 2-fold higher than the biochemical LiSA EC50 values (40-50 nM), establishing a defined translation window between receptor binding and cellular gene expression that can inform experimental concentration selection. By comparison, the widely used reference agonist GW3965 exhibits LXRα and LXRβ EC50 values of approximately 190 nM and 30 nM respectively in similar cellular reporter assays—a markedly different isoform activation ratio than GSK3987's balanced dual activation profile [1].

Macrophage inflammation ABCA1 induction Cholesterol efflux

GSK3987: Validated Research Applications in Cholesterol Efflux, Macrophage Inflammation, and LXR Pharmacology


In Vitro Cholesterol Efflux Assays Requiring Pan-LXR Activation with Defined Cellular Potency

GSK3987 is optimally deployed in macrophage cholesterol efflux assays where balanced LXRα and LXRβ activation is required. The compound's established EC50 of 80 nM for ABCA1 induction in THP-1 cells provides a validated concentration benchmark for maximal cholesterol transporter upregulation, while its 50-fold selectivity over non-LXR nuclear receptors minimizes confounding off-target effects that could alter lipid metabolism through alternative pathways. This application is supported by the compound's direct demonstration of ABCA1 induction and cholesterol efflux promotion in cellular systems [1].

Macrophage Inflammation Studies Differentiating LXR-Mediated from RORγt-Mediated IL-17 Suppression

For researchers investigating LXR-mediated suppression of inflammatory cytokine production in macrophages, GSK3987 offers a critical advantage over T0901317: it lacks RORγt inverse agonist activity (T0901317 Ki=51 nM) that would otherwise confound interpretation of IL-17 pathway effects. GSK3987's demonstrated inhibition of LPS-induced IL-6 secretion in THP-1 macrophages occurs through LXR-dependent mechanisms without the RORγt off-target activity that complicates T0901317-based experiments. This selectivity is particularly valuable in co-culture systems where both macrophage LXR signaling and T cell RORγt activity may influence outcomes [2].

Hepatic Lipogenesis Studies Comparing LXR Agonists with Different SREBP-1c Induction Profiles

GSK3987 induces concentration-dependent triglyceride accumulation in HepG2 cells via SREBP-1c upregulation, making it suitable as a reference compound for evaluating the lipogenic liability of LXR agonists. This characterized lipogenic signature enables direct comparison with LXRβ-selective agonists or antagonists in experiments designed to dissect the relative contributions of LXRα versus LXRβ to hepatic steatosis. The compound's known SREBP-1c induction and triglyceride accumulation phenotype provides a benchmark against which novel LXR modulators with improved therapeutic indices can be evaluated [1].

Nuclear Receptor Selectivity Profiling Reference Standard for LXR Assay Development

GSK3987's defined selectivity profile—50-fold selective for LXRα and LXRβ over a panel of nuclear receptors, with IC50 >5,000 nM for non-LXR targets—qualifies it as a reference standard for validating LXR assay specificity. In screening cascades where hit compounds must be counter-screened against related nuclear receptors (FXR, PXR, RORα, RORγ), GSK3987 serves as a selectivity-positive control that establishes the expected signal window for LXR-specific activity without confounding off-target effects. This application leverages the compound's well-characterized selectivity data and its lack of activity at receptors that commonly generate false positives in LXR screens [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK3987

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.